

4-Fluoro-2-(methylthio)phenylboronic acid CAS number 861931-38-6

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Compound of Interest

Compound Name: 4-Fluoro-2-(methylthio)phenylboronic acid

Cat. No.: B1440633

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An In-Depth Technical Guide to **4-Fluoro-2-(methylthio)phenylboronic acid** (CAS 861931-38-6)

Introduction: A Versatile Building Block in Modern Synthesis

4-Fluoro-2-(methylthio)phenylboronic acid is a specialized organoboron compound that has emerged as a valuable building block for synthetic chemists, particularly in the realms of pharmaceutical discovery and materials science. Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and an ortho-methylthio group for directing reactivity—makes it a highly strategic reagent.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of properties to explore the mechanistic nuances, practical applications, and handling considerations necessary for its effective use in the laboratory. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, offering both theoretical understanding and practical, field-tested protocols.

Physicochemical Properties and Structural Data

The compound is typically supplied as a solid and requires careful handling, as is standard for boronic acids which can be sensitive to air and moisture.^{[1][2]} Key identifying information and physical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	861931-38-6	^[1]
Molecular Formula	C ₇ H ₈ BFO ₂ S	^[3]
Molecular Weight	186.01 g/mol	^[3]
Form	Solid / Powder	^[1]
Storage Temperature	Room Temperature; Store in a well-ventilated place. Keep container tightly closed.	^{[1][4]}
InChI Key	BAPCTRHEOVOYPW-UHFFFAOYSA-N	
SMILES	<chem>CSC1=CC(F)=CC=C1B(O)O</chem>	

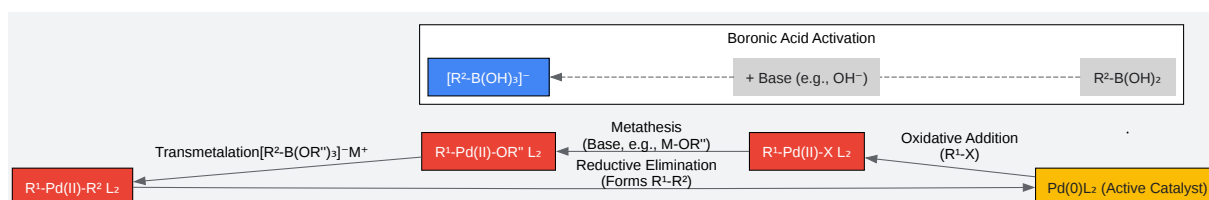
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Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-fluoro-2-(methylthio)phenylboronic acid** lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^[5] This palladium-catalyzed process is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and substituted aromatic systems that are prevalent in pharmaceuticals.^[6]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate complex.[7]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Influence of Fluoro and Methylthio Substituents

The specific substituents on **4-fluoro-2-(methylthio)phenylboronic acid** offer distinct advantages and control elements:

- **Para-Fluoro Group:** Fluorine is a common bioisostere for hydrogen in medicinal chemistry. Its inclusion can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to more favorable drug-like properties.
- **Ortho-Methylthio Group:** The presence of a sulfur-containing group ortho to the boronic acid can influence the reaction's regioselectivity and kinetics.[8][9] The lone pair of electrons on the sulfur atom can potentially chelate to the palladium center during the catalytic cycle, affecting the orientation of the aryl group during transmetalation and potentially accelerating the reaction rate. This directing effect is a key consideration for complex syntheses where multiple coupling sites are available.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of **4-fluoro-2-(methylthio)phenylboronic acid** with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Trustworthiness Note: The quality of the boronic acid is critical. Commercial boronic acids can contain varying amounts of their corresponding anhydride trimer (boroxine), which is less reactive.^[10] If inconsistent results are observed, recrystallizing the boronic acid or using it as the pinacol ester may be beneficial.^[11]

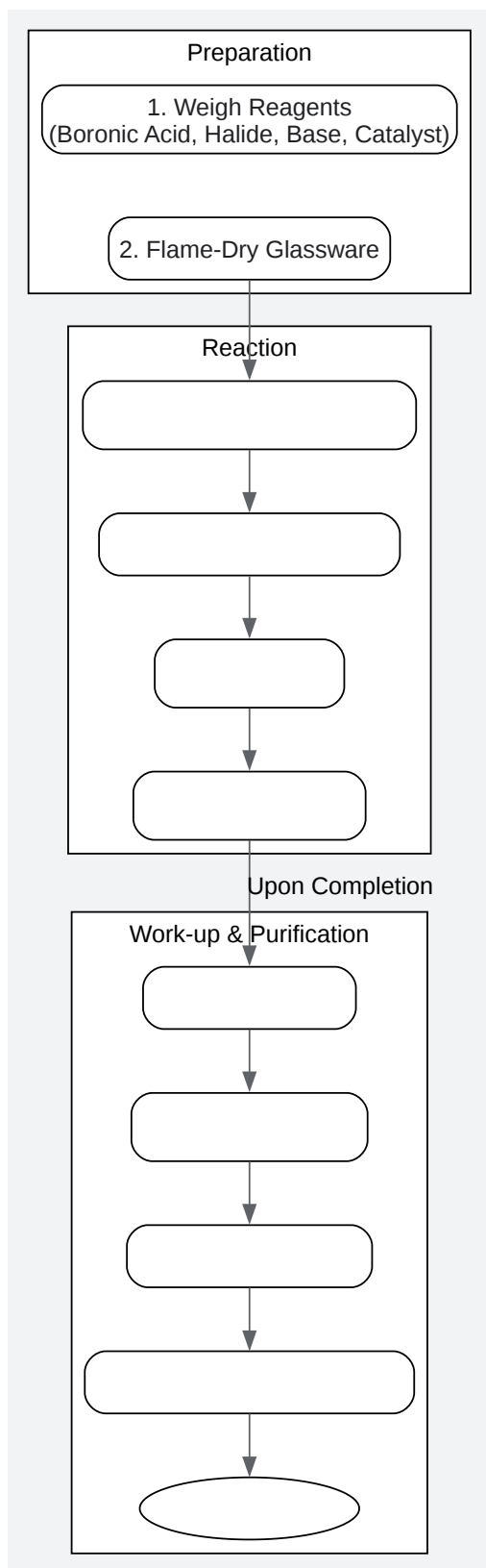
Materials and Reagents

- **4-Fluoro-2-(methylthio)phenylboronic acid** (1.2 - 1.5 equivalents)
- Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
- Solvent System (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DMF)
- Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology

- **Reaction Setup:** To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), **4-fluoro-2-(methylthio)phenylboronic acid** (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
- **Inert Atmosphere:** Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
- **Solvent Addition:** Add the degassed solvent system (e.g., Toluene/Water, 4:1 ratio) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent (the aryl halide).

- Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed.
- Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.



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Caption: A typical laboratory workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, **4-fluoro-2-(methylthio)phenylboronic acid** should be handled by qualified individuals using appropriate personal protective equipment (PPE).[2]

- Hazard Statements: The compound may be harmful if swallowed or in contact with skin.[1] It can cause skin, eye, and respiratory irritation.[4][12]
- Precautionary Measures:
 - Avoid breathing dust, fumes, or vapors.[1]
 - Use only in a well-ventilated area, such as a chemical fume hood.[2]
 - Wear protective gloves, safety glasses with side shields, and a lab coat.[4]
 - Wash hands thoroughly after handling.[1]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[2]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1]
 - Ingestion: Wash out mouth with water and seek medical attention.[2]
 - Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[1]
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent degradation.[1][4] The compound is classified as a combustible solid.

Conclusion

4-Fluoro-2-(methylthio)phenylboronic acid is more than a simple reagent; it is a sophisticated synthetic tool. The interplay between its boronic acid functionality, the electronically-modifying fluorine atom, and the potentially directing methylthio group provides chemists with a powerful substrate for constructing complex molecular architectures. A

thorough understanding of its properties, the mechanics of the Suzuki-Miyaura reaction, and proper handling procedures are essential for leveraging its full potential in the synthesis of novel compounds for pharmaceutical and materials applications.

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